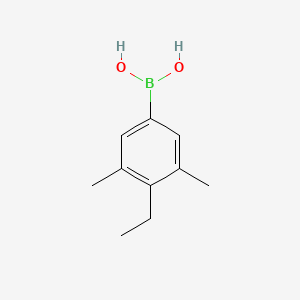
4-Ethyl-3,5-dimethylphenylboronic acid
Overview
Description
4-Ethyl-3,5-dimethylphenylboronic acid is a boronic acid derivative with the molecular formula C10H15BO2 . It is a useful research intermediate for organic synthesis .
Synthesis Analysis
The synthesis of boronic acid derivatives like this compound often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process that has not been well developed, is reported to be used in the synthesis of 1°, 2° and 3° alkyl boronic esters .Molecular Structure Analysis
The molecular structure of this compound consists of a boronic acid group attached to a phenyl ring, which is further substituted with ethyl and methyl groups .Chemical Reactions Analysis
Boronic acids, including this compound, are often used as reactants in palladium-catalyzed Suzuki coupling reactions . They can also act as co-extractants in combination with modified Aliquat 336 for the extraction of xylose, glucose, and fructose from aqueous solutions .Physical and Chemical Properties Analysis
This compound is a solid substance . It is hygroscopic, meaning it absorbs moisture from the air .Scientific Research Applications
Suzuki Reaction of Diarylborinic Acids
4-Ethyl-3,5-dimethylphenylboronic acid and its derivatives play a crucial role in the Suzuki reaction, which is a pivotal technique in organic synthesis, especially in the preparation of biaryl compounds. For instance, bis(3,5-dimethylphenyl)borinic acid, a related compound, has been effectively utilized in Suzuki cross-coupling conditions to transfer both aryl groups from boron (Winkle & Schaab, 2001).
Synthesis and Molecular Structure Analysis
Derivatives of this compound are employed in synthesizing various complex molecules, like ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate. These syntheses are accompanied by detailed spectral analyses to understand their molecular structures (Singh et al., 2013).
Improvement in Synthesis Processes
Research has focused on optimizing the synthesis processes of various alkyl-phenylboronic acids, including derivatives similar to this compound. These studies aim to enhance their application in fields like electronics, chemistry, medicine, and biology (Deng et al., 2009).
Supramolecular Assemblies
Phenylboronic acids, including derivatives of this compound, are utilized in designing and synthesizing supramolecular assemblies. These assemblies are formed due to hydrogen bonds between hetero N-atoms and –B(OH)2 (Pedireddi & Seethalekshmi, 2004).
Photo-Oxygenation Studies
Derivatives of this compound have been studied in the context of photo-oxygenation reactions. These studies provide insights into the reaction mechanisms and kinetics, especially in relation to singlet oxygen (Landen et al., 1983).
Spectroscopic and Quantum Chemical Studies
Comprehensive spectroscopic and quantum chemical studies are conducted on compounds synthesized from derivatives of this compound. These studies include analyses of molecular structures, vibrational spectra, and electron density using techniques like FT-IR, NMR, and UV-Vis (Singh et al., 2013; Parlak et al., 2015) (Parlak et al., 2015).
Mechanism of Action
Target of Action
The primary target of 4-Ethyl-3,5-dimethylphenylboronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The key biochemical pathway involved is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The boron moiety in the compound can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s known that boronic esters, in general, are relatively stable, readily prepared, and generally environmentally benign . These properties suggest that the compound may have good bioavailability.
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond . This is a crucial step in many organic synthesis reactions, making this compound a valuable building block in organic synthesis .
Action Environment
The action of this compound is influenced by environmental factors. The SM coupling reaction, for instance, benefits from exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
Properties
IUPAC Name |
(4-ethyl-3,5-dimethylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO2/c1-4-10-7(2)5-9(11(12)13)6-8(10)3/h5-6,12-13H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFFMHZXQGFWCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)CC)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(BOC-Amino)phenyl]-2-methylpropanenitrile](/img/structure/B3097637.png)
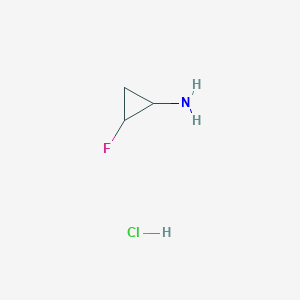
![Spiro[3.3]heptane-3-carboxylic acid](/img/structure/B3097673.png)
![3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B3097681.png)
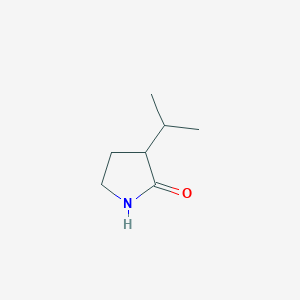
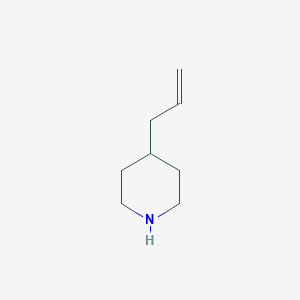

![[3-(Hydroxymethyl)-5-methoxyphenyl]boronic acid](/img/structure/B3097714.png)
![1-[2-(Piperidin-1-yl)ethyl]imidazolidin-2-one](/img/structure/B3097723.png)
![tert-butyl 4-{2-[(Z)-2-(2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}phenyl)ethenyl]phenyl}piperazine-1-carboxylate](/img/structure/B3097725.png)
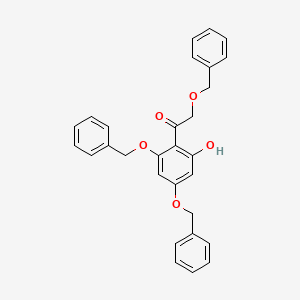
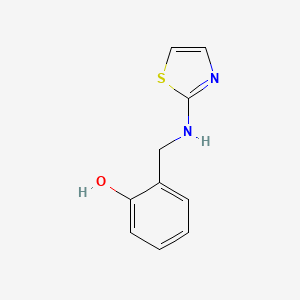
![4-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B3097744.png)

